molecular formula C20H16F2N4O3 B12169346 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid

2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B12169346
M. Wt: 398.4 g/mol
InChI Key: UMQWGLAXMOIUQS-UHFFFAOYSA-N
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Description

2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a difluorophenyl group, an imidazopyridine ring, and a benzoic acid moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Imidazopyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: This can be achieved through a substitution reaction using a difluorophenyl halide.

    Coupling with Benzoic Acid: The final step involves coupling the imidazopyridine intermediate with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazopyridine ring.

    Reduction: Reduction reactions can be performed on the difluorophenyl group.

    Substitution: The benzoic acid moiety can participate in substitution reactions, especially electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully hydrogenated compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and imidazopyridine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C20H16F2N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

2-[[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H16F2N4O3/c21-13-6-3-5-12(16(13)22)18-17-15(23-10-24-17)8-9-26(18)20(29)25-14-7-2-1-4-11(14)19(27)28/h1-7,10,18H,8-9H2,(H,23,24)(H,25,29)(H,27,28)

InChI Key

UMQWGLAXMOIUQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1NC=N2)C3=C(C(=CC=C3)F)F)C(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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